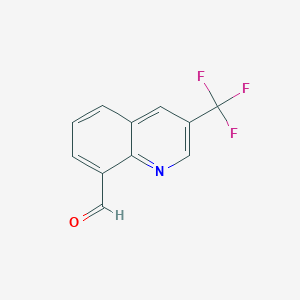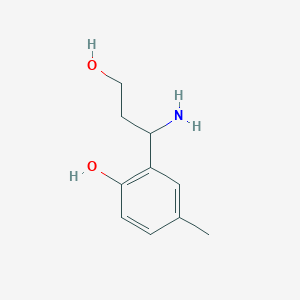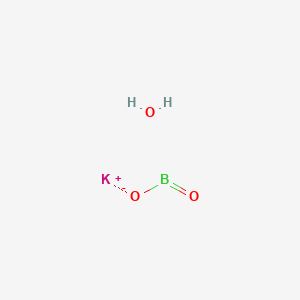![molecular formula C29H24O4 B12957550 2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) is a chemical compound with the molecular formula C29H24O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ethan-1-ol groups attached to the spirobi[fluorene] core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) typically involves the reaction of 9,9’-spirobi[fluorene] with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ether linkage between the fluorene and ethan-1-ol groups. The reaction mixture is heated to a temperature of around 100-150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, its fluorescent properties enable it to act as a probe for detecting specific biomolecules in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Spirobi[fluorene]: The parent compound without the ethan-1-ol groups.
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(propane-1-ol): A similar compound with propane-1-ol groups instead of ethan-1-ol.
Uniqueness
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C29H24O4 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-[[2'-(2-hydroxyethoxy)-9,9'-spirobi[fluorene]-2-yl]oxy]ethanol |
InChI |
InChI=1S/C29H24O4/c30-13-15-32-19-9-11-23-21-5-1-3-7-25(21)29(27(23)17-19)26-8-4-2-6-22(26)24-12-10-20(18-28(24)29)33-16-14-31/h1-12,17-18,30-31H,13-16H2 |
Clé InChI |
JKXSPYGEGDCPMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)OCCO)C=C(C=C3)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


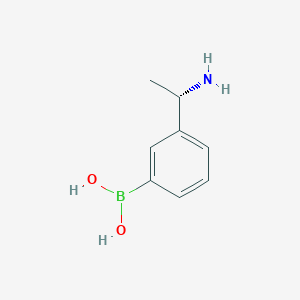
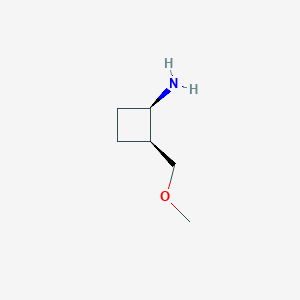
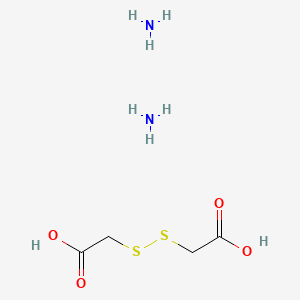

![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)





